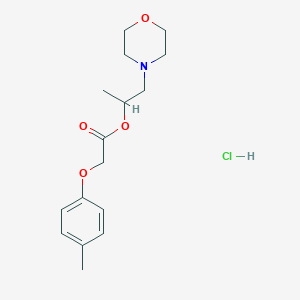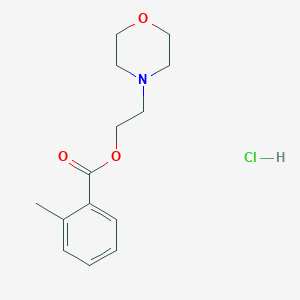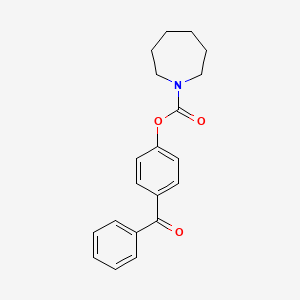![molecular formula C17H20N2O3S2 B4019356 N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4019356.png)
N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide
Vue d'ensemble
Description
Sulfonamides, including N-heteroaryl sulfonamides, are significant in medicinal chemistry due to their presence in FDA-approved drugs and therapeutic agents. The synthesis of these compounds is a key area of interest among organic chemists due to their wide application and the advantages of direct C–N bond formation through N-heteroarylation of sulfonamides, which avoids the genotoxicity common in traditional methods (Ghosh, Pal, & Hajra, 2023).
Synthesis Analysis
The direct hydrazinosulfonylation of aryl electrophiles with SO2 and hydrazines has emerged as an efficient method for synthesizing aryl N-aminosulfonamides, showcasing the versatility and simplicity of sulfonamide chemistry (Hsu et al., 2023).
Molecular Structure Analysis
The sulfonamide group is a bioisostere for several functional groups, offering a wide range of derivatives from a variety of amines and sulfonyl chlorides. This structural adaptability is crucial in medicinal chemistry for the development of new drugs with enhanced efficacy and reduced side effects (Azevedo-Barbosa et al., 2020).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, contributing to their broad application in drug synthesis and development. Their chemical stability and reactivity towards different reagents underpin their utility in creating a wide array of biologically active molecules (Kadhim et al., 2022).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is crucial in drug development. For instance, a similar compound was found to be an intermediate for preparing COX-2 inhibitors, which have analgesic and anti-inflammatory action .
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13(17(20)18-14-8-7-11-16(12-14)23-2)19(24(3,21)22)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMXUFRVMYQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7151215 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4019274.png)
![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4019276.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl 2,4-dichlorobenzoate](/img/structure/B4019279.png)

![(2-{[4-(2-isopropoxypropanoyl)piperazin-1-yl]methyl}phenyl)methanol](/img/structure/B4019322.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B4019335.png)
![methyl {4-[(3-{[methyl(phenyl)amino]carbonyl}-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4019337.png)

![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4019351.png)
![N-[4-(3,4,5,6-tetrafluoro-2-biphenylyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4019357.png)

![3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4019367.png)
